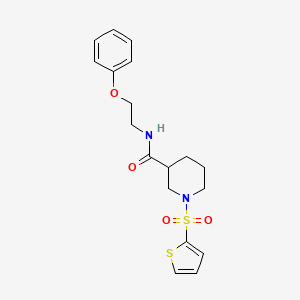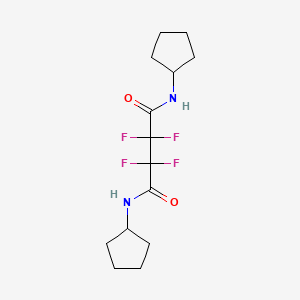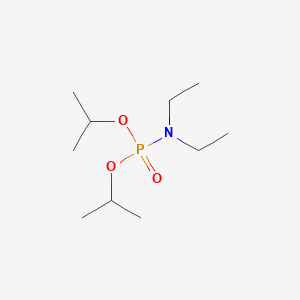
N-(2-phenoxyethyl)-1-(2-thienylsulfonyl)-3-piperidinecarboxamide
Descripción general
Descripción
The compound belongs to a class of chemicals that typically involve sophisticated synthetic routes and exhibit a range of chemical and physical properties based on their structural composition. Compounds like this often find applications in various fields, including medicinal chemistry, due to their unique interaction with biological molecules, notwithstanding the exclusion of information related to drug use and dosage.
Synthesis Analysis
The synthesis of similar compounds often involves multiple steps, including acylation, sulfonation, and substitution reactions. For instance, the key intermediate of Vandetanib, a related compound, was synthesized from piperidin-4-ylmethanol through steps including acylation, sulfonation, and substitution, highlighting the complexity and precision required in synthesizing such compounds (Wang et al., 2015).
Aplicaciones Científicas De Investigación
Chemical Synthesis and Polymer Applications
Novel Sulfonated Thin-Film Composite Membranes : The synthesis of sulfonated aromatic diamine monomers, including those with piperazine components, has been explored for creating thin-film composite nanofiltration membranes. These membranes demonstrate improved water flux due to enhanced surface hydrophilicity, a characteristic influenced by the presence of sulfonated aromatic diamine monomers. This application is critical in dye treatment and water purification technologies (Liu et al., 2012).
Polyamides and Poly(Amide-Imide) Synthesis : Piperidine derivatives are integral in synthesizing various polyamides and poly(amide-imide)s, useful in creating high-performance polymers. These polymers, synthesized using compounds like 2,2-bis(4-aminophenoxy) benzonitrile, exhibit desirable properties such as high thermal stability and solubility in polar solvents, making them suitable for advanced material applications (Saxena et al., 2003).
Catalysis and Enantioselective Reactions
- Enantioselective Lewis Basic Catalysts : Piperazine-2-carboxylic acid derived N-formamides, including those with arene sulfonyl groups, have been developed as highly enantioselective Lewis basic catalysts. These catalysts are significant in hydrosilylation reactions, particularly of N-aryl imines, providing high yields and enantioselectivities. Such catalysts are essential in producing chiral compounds used in pharmaceuticals and fine chemicals (Wang et al., 2006).
Medicinal Chemistry and Drug Development
Antibacterial Agents Synthesis : N,N-Diethylamide bearing benzenesulfonamide derivatives, which can be synthesized from piperidine sulfonamides, have shown significant antibacterial properties. These compounds are important in developing new antibacterial drugs, offering alternative treatments for bacterial infections (Ajani et al., 2013).
Cyclin-Dependent Kinase Inhibitors : Piperidine sulfonamides have been utilized in synthesizing inhibitors of the cyclin-dependent kinase CDK2. These inhibitors have potential applications in cancer therapy, particularly in treating tumors with specific genetic profiles (Griffin et al., 2006).
Polymer Science
- Hyperbranched Polymers Synthesis : The use of piperazine derivatives in the synthesis of hyperbranched polymers, such as polysulfone-amine, has been explored. These polymers have applications in various fields due to their unique properties like solubility in water and organic solvents (Yan & Gao, 2000).
Propiedades
IUPAC Name |
N-(2-phenoxyethyl)-1-thiophen-2-ylsulfonylpiperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S2/c21-18(19-10-12-24-16-7-2-1-3-8-16)15-6-4-11-20(14-15)26(22,23)17-9-5-13-25-17/h1-3,5,7-9,13,15H,4,6,10-12,14H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSFZVMIUJKBFLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=CS2)C(=O)NCCOC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-isopropylphenyl)-2-{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4632192.png)
![N-[1-(2-chloro-6-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-5-[(2-chlorophenoxy)methyl]-2-furamide](/img/structure/B4632195.png)

![5-{[5-(3-nitrophenyl)-2-furyl]methylene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4632223.png)



![5-[(6-ethoxy-1,3-benzodioxol-5-yl)methylene]-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B4632254.png)
![N-[4-(acetylamino)phenyl]-3-(2-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B4632262.png)
![N-(3-acetylphenyl)-2-[4-(4-chloro-2-methylphenoxy)butanoyl]hydrazinecarboxamide](/img/structure/B4632272.png)
![4-bromo-3,5-bis(4-fluorophenyl)-1-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole](/img/structure/B4632279.png)
![2-methyl-3-phenyl-5-propyl-N-(3-pyridinylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4632287.png)
![5-{[(4,6-diamino-2-pyrimidinyl)thio]methyl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B4632302.png)
![N-[1-(tetrahydro-2-furanyl)ethyl]-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B4632312.png)